molecular formula C8H11NaO4 B2486140 sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate CAS No. 2445785-14-6

sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B2486140
CAS No.: 2445785-14-6
M. Wt: 194.162
InChI Key: QHSMFJKKWKWCLT-UHFFFAOYSA-M
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Description

Sodium 5-(hydroxymethyl)-2-oxabicyclo[311]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a carboxylate group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene to produce the corresponding diol, which is then converted to the desired compound through a series of reactions . Another method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[3.1.1]heptane derivatives and bicyclo[2.2.1]heptane derivatives, which share structural similarities and functional groups .

Uniqueness

What sets sodium 5-(hydroxymethyl)-2-oxabicyclo[311]heptane-1-carboxylate apart is its specific combination of functional groups and its unique bicyclic structure

Properties

IUPAC Name

sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4.Na/c9-5-7-1-2-12-8(3-7,4-7)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSMFJKKWKWCLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1(C2)CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445785-14-6
Record name sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate
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